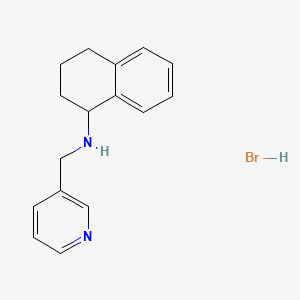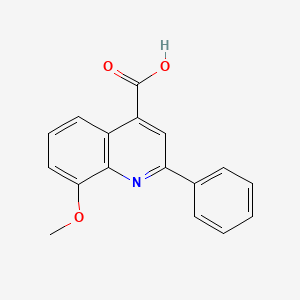
8-Methoxy-2-phenylquinoline-4-carboxylic acid
Overview
Description
8-Methoxy-2-phenylquinoline-4-carboxylic acid (MPQA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPQA is a quinoline derivative that has a unique structure, making it an interesting compound for further investigation.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenylquinoline-4-carboxylic acid is not fully understood. However, studies have suggested that it may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 8-Methoxy-2-phenylquinoline-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
8-Methoxy-2-phenylquinoline-4-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 8-Methoxy-2-phenylquinoline-4-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. 8-Methoxy-2-phenylquinoline-4-carboxylic acid has also been shown to have antioxidant effects, which may help protect cells from oxidative stress. Additionally, 8-Methoxy-2-phenylquinoline-4-carboxylic acid has been shown to have antitumor effects, which may be due to its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Methoxy-2-phenylquinoline-4-carboxylic acid in lab experiments is its ability to act as a fluorescent probe for detecting metal ions in biological samples. Additionally, 8-Methoxy-2-phenylquinoline-4-carboxylic acid has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 8-Methoxy-2-phenylquinoline-4-carboxylic acid is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are many potential future directions for research on 8-Methoxy-2-phenylquinoline-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further investigation into the mechanism of action of 8-Methoxy-2-phenylquinoline-4-carboxylic acid may provide insight into its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for 8-Methoxy-2-phenylquinoline-4-carboxylic acid may improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 8-Methoxy-2-phenylquinoline-4-carboxylic acid is a synthetic compound that has shown potential applications in various fields of scientific research. Its unique structure and properties make it an interesting compound for further investigation. While there is still much to be learned about the mechanism of action and potential applications of 8-Methoxy-2-phenylquinoline-4-carboxylic acid, current research suggests that it may have therapeutic potential for various diseases.
Scientific Research Applications
8-Methoxy-2-phenylquinoline-4-carboxylic acid has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. 8-Methoxy-2-phenylquinoline-4-carboxylic acid has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
8-methoxy-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-15-9-5-8-12-13(17(19)20)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHDEYOBUFZOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-phenylquinoline-4-carboxylic acid | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

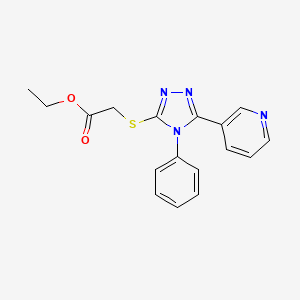
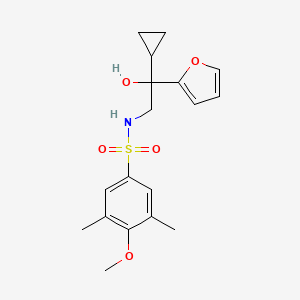
![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)
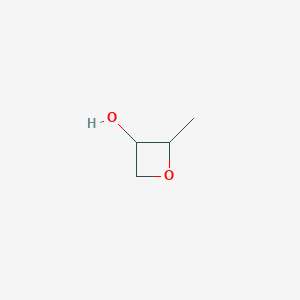
![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)
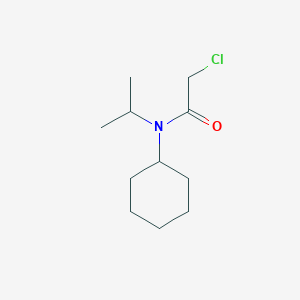

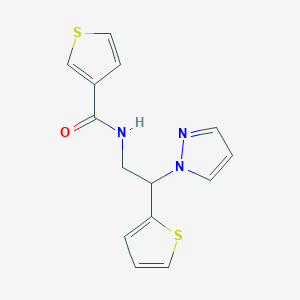
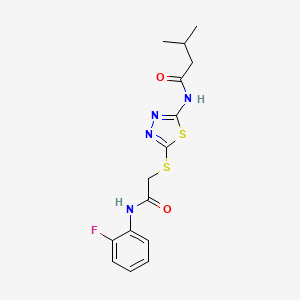
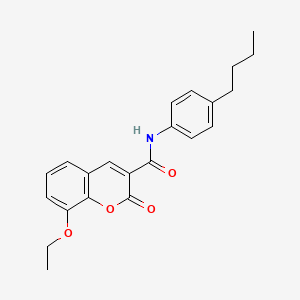
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)
